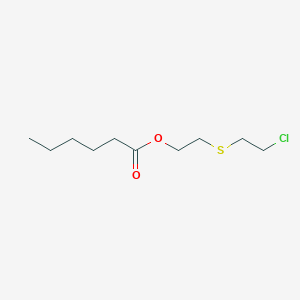![molecular formula C7H11Cu B14368028 Copper(1+) bicyclo[2.2.1]heptan-1-ide CAS No. 91153-13-8](/img/structure/B14368028.png)
Copper(1+) bicyclo[2.2.1]heptan-1-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper(1+) bicyclo[221]heptan-1-ide is a chemical compound that features a copper ion in the +1 oxidation state coordinated to a bicyclo[221]heptane ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Copper(1+) bicyclo[2.2.1]heptan-1-ide typically involves the reaction of a copper(I) salt with a bicyclo[2.2.1]heptane derivative. One common method is the reaction of copper(I) chloride with bicyclo[2.2.1]heptane-1-carboxylate under mild conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the copper(I) ion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Copper(1+) bicyclo[2.2.1]heptan-1-ide can undergo various types of chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under appropriate conditions.
Reduction: The compound can participate in reduction reactions where the copper(I) ion is reduced to metallic copper.
Substitution: Ligand exchange reactions can occur, where the bicyclo[2.2.1]heptane ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Ligand exchange can be facilitated by using ligands with higher binding affinity to copper(I).
Major Products Formed
Oxidation: Copper(II) complexes or copper(II) oxide.
Reduction: Metallic copper.
Substitution: New copper(I) complexes with different ligands.
Aplicaciones Científicas De Investigación
Copper(1+) bicyclo[2.2.1]heptan-1-ide has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in cycloaddition reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Used in the development of new materials with specific electronic and catalytic properties.
Mecanismo De Acción
The mechanism by which Copper(1+) bicyclo[2.2.1]heptan-1-ide exerts its effects involves the coordination of the copper(I) ion to the bicyclo[2.2.1]heptane ligand. This coordination can influence the reactivity of the copper(I) ion, making it more or less reactive depending on the nature of the ligand. The molecular targets and pathways involved are primarily related to the copper(I) ion’s ability to participate in redox reactions and ligand exchange processes.
Comparación Con Compuestos Similares
Similar Compounds
- Copper(1+) bicyclo[2.2.1]heptane-1-carboxylate
- Copper(1+) bicyclo[2.2.1]heptane-1-amine
Uniqueness
Copper(1+) bicyclo[221]heptan-1-ide is unique due to its specific ligand structure, which imparts distinct electronic and steric properties
Propiedades
Número CAS |
91153-13-8 |
|---|---|
Fórmula molecular |
C7H11Cu |
Peso molecular |
158.71 g/mol |
InChI |
InChI=1S/C7H11.Cu/c1-2-7-4-3-6(1)5-7;/h6H,1-5H2;/q-1;+1 |
Clave InChI |
CMVHMEOPNSBGRS-UHFFFAOYSA-N |
SMILES canónico |
C1C[C-]2CCC1C2.[Cu+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl [4-(3-oxobutyl)phenyl]carbamate](/img/structure/B14367945.png)
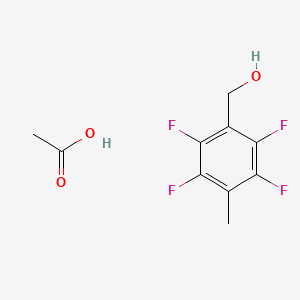
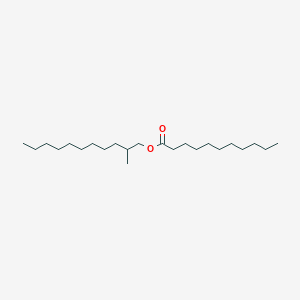
![N-[4-(Diethylamino)-2-methylphenyl]methanesulfonamide](/img/structure/B14367962.png)
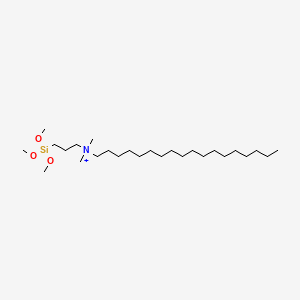


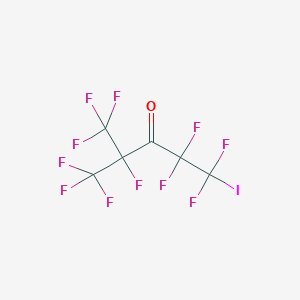
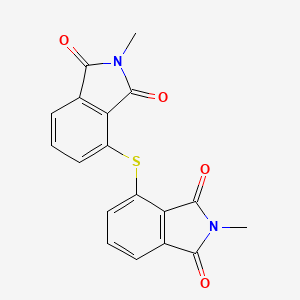
![1,2-Bis[2-(2-chloroethoxy)ethoxy]-3-pentadecylbenzene](/img/structure/B14368004.png)

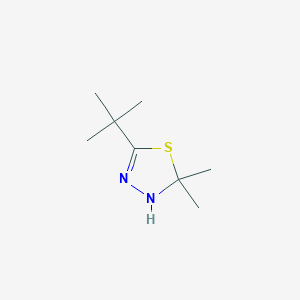
![{[5-(Methanesulfinyl)pentyl]oxy}benzene](/img/structure/B14368023.png)
